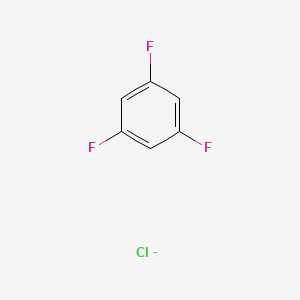
1,3,5-Trifluorobenzene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trifluorobenzene;chloride is a chemical compound with the molecular formula C6H3F3Cl. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its unique properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Trifluorobenzene;chloride can be synthesized through several methods. One common approach involves the chlorination of 1,3,5-trifluorobenzene using a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trifluorobenzene;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: It can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (NaOR) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include fluorinated phenols, amines, and ethers.
Oxidation Reactions: Products include fluorinated benzoic acids and other oxidized derivatives.
Reduction Reactions: Products include partially or fully hydrogenated fluorobenzenes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trifluorobenzene;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of 1,3,5-trifluorobenzene;chloride involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trifluorobenzene;chloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,3,5-Trifluorobenzene, 1,3,5-Trichlorobenzene, 1,3-Difluoro-4-chlorobenzene.
Uniqueness: Compared to its analogs, this compound exhibits unique reactivity due to the presence of both fluorine and chlorine atoms, which influence its electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
675861-31-1 |
|---|---|
Molekularformel |
C6H3ClF3- |
Molekulargewicht |
167.53 g/mol |
IUPAC-Name |
1,3,5-trifluorobenzene;chloride |
InChI |
InChI=1S/C6H3F3.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H;1H/p-1 |
InChI-Schlüssel |
BFAJOPDBWRNHQI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
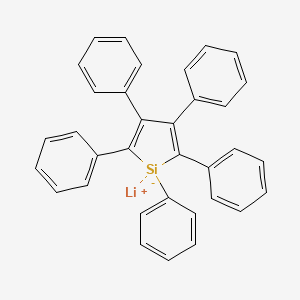

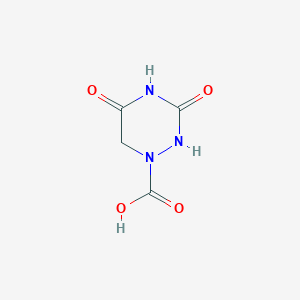
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
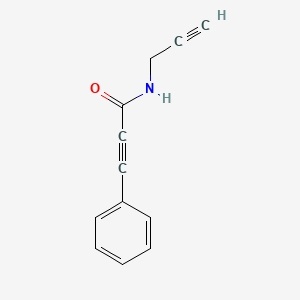
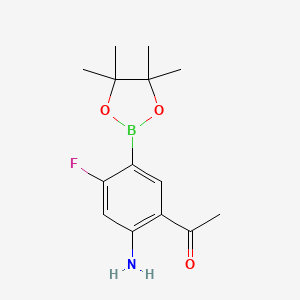
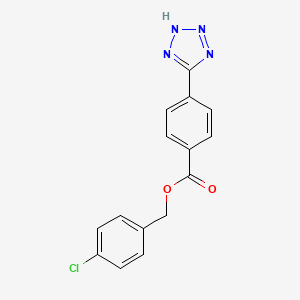
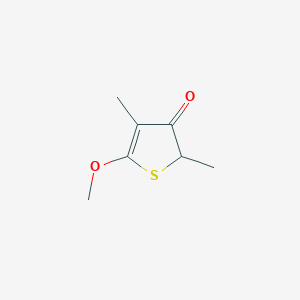
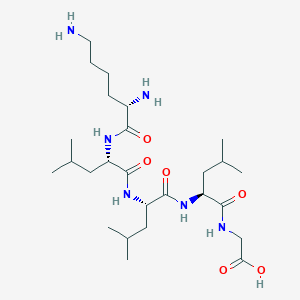
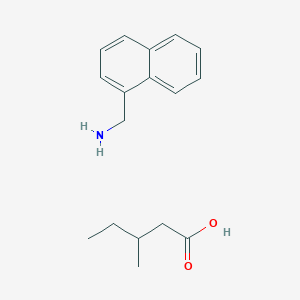
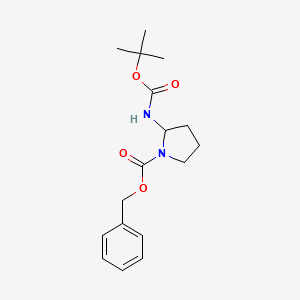
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
